molecular formula C6H11NO3 B182098 (2R,4R)-4-hydroxypiperidine-2-carboxylic acid CAS No. 1622-20-4

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Cat. No. B182098
CAS RN: 1622-20-4
M. Wt: 145.16 g/mol
InChI Key: KRHNXNZBLHHEIU-RFZPGFLSSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(2R,4R)-4-hydroxypiperidine-2-carboxylic acid”, there are methods available for the synthesis of similar compounds .

Scientific Research Applications

Biologically Active Compounds of Plants

  • Research highlights natural carboxylic acids derived from plants, including their structure-related antioxidant, antimicrobial, and cytotoxic activities. These compounds, characterized by their functional groups and structural diversity, show significant biological activity, which may be related to or influenced by compounds similar to (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. The antioxidant activity of these compounds varies with their structure, indicating a potential area of interest for (2R,4R)-4-hydroxypiperidine-2-carboxylic acid in understanding its bioactivity profile and mechanism of action (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

  • Carboxylic acids' role in biocatalyst inhibition is explored, shedding light on their impact on engineered microbes used in fermentative production. This area of study could encompass the effects of specific carboxylic acids like (2R,4R)-4-hydroxypiperidine-2-carboxylic acid on microbial cell function, offering insights into metabolic engineering strategies to enhance microbial tolerance and productivity (Jarboe et al., 2013).

Antioxidant Properties and Structure-Activity Relationships

  • The examination of hydroxycinnamic acids and their structure-activity relationships provides a model for understanding how structural modifications affect biological activities. Given its unique structure, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid could be studied within this context to assess its antioxidant capacity and mechanism of action, potentially contributing to the development of novel antioxidants (Razzaghi-Asl et al., 2013).

Lactic Acid Production from Biomass

  • Lactic acid serves as a precursor for numerous chemicals and polymers. Research into the production and application of lactic acid from biomass highlights the potential for (2R,4R)-4-hydroxypiperidine-2-carboxylic acid to serve as a building block in synthesizing biodegradable materials and other bio-based chemicals, emphasizing the importance of carboxylic acids in green chemistry and biotechnology (Gao et al., 2011).

properties

IUPAC Name

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHNXNZBLHHEIU-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

CAS RN

1622-20-4
Record name NSC93088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 3
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 4
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 5
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 6
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Citations

For This Compound
2
Citations
T Molnár, J Visy, Á Simon, I Moldvai… - Bioorganic & medicinal …, 2008 - Elsevier
Gamma-hydroxybutyric acid (GHB) binding to multiple sites for the tricarboxylic acid cycle intermediate succinic acid (SUC) has been disclosed recently. In order to better characterize …
Number of citations: 13 www.sciencedirect.com
H Zahradníčková, S Opekar, L Řimnáčová, P Šimek… - Amino Acids, 2022 - Springer
Naturally occurring secondary amino acids, with proline as the main representative, contain an alpha-imino group in a cycle that is typically four-, five-, and six-membered. The unique …
Number of citations: 4 link.springer.com

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